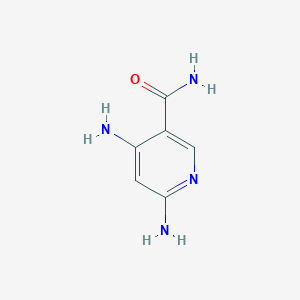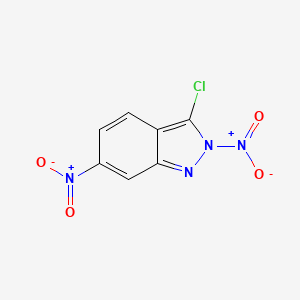
4,6-Diaminonicotinamide
概要
説明
4,6-Diaminonicotinamide is a chemical compound with the molecular formula C6H8N4O. It is a derivative of nicotinamide and features two amino groups at the 4 and 6 positions on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminonicotinamide typically involves the nitration of nicotinamide followed by reduction. One common method includes the nitration of nicotinamide to form 4,6-dinitronicotinamide, which is then reduced using hydrogenation or other reducing agents to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 4,6-Diaminonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Tetrahydro derivatives.
Substitution Products: Various substituted nicotinamide derivatives.
科学的研究の応用
4,6-Diaminonicotinamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-Diaminonicotinamide involves its interaction with specific molecular targets, such as kinases. For example, it has been shown to inhibit Interleukin-1 Receptor Associated Kinase 4 (IRAK4) by binding to its active site, thereby blocking its activity. This inhibition can modulate signaling pathways involved in inflammation and immune responses .
類似化合物との比較
4-Aminonicotinamide: Similar structure but with only one amino group.
6-Aminonicotinamide: Similar structure but with only one amino group.
Nicotinamide: The parent compound without amino substitutions.
Uniqueness: 4,6-Diaminonicotinamide is unique due to the presence of two amino groups, which enhances its reactivity and allows for a broader range of chemical modifications. This dual substitution also contributes to its potent biological activity, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
4,6-diaminopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBRBOFAXNPKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349168 | |
| Record name | 4,6-diaminonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-35-1 | |
| Record name | 4,6-Diamino-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-diaminonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B1618639.png)

![3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1618641.png)

